molecular formula C15H14F6N4O2S B10898715 5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10898715
M. Wt: 428.4 g/mol
InChI Key: IRHZSCJSNMKRCP-RREIPUBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by the presence of multiple fluorine atoms, a triazole ring, and a hydrosulfide group

Preparation Methods

The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, typically starting with the preparation of the triazole ring followed by the introduction of the difluoromethyl and tetrafluoropropoxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reductions and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The difluoromethyl and tetrafluoropropoxy groups can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor. The pathways involved in its action include the inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and fluorinated organic molecules. Compared to these compounds, 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its difluoromethyl and tetrafluoropropoxy groups, which confer enhanced stability and reactivity. Other similar compounds include:

    1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.

    Fluorinated organic compounds: Widely used in pharmaceuticals and agrochemicals for their enhanced bioavailability and metabolic stability.

Properties

Molecular Formula

C15H14F6N4O2S

Molecular Weight

428.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14F6N4O2S/c1-26-10-3-2-8(4-9(10)6-27-7-15(20,21)13(18)19)5-22-25-12(11(16)17)23-24-14(25)28/h2-5,11,13H,6-7H2,1H3,(H,24,28)/b22-5+

InChI Key

IRHZSCJSNMKRCP-RREIPUBJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COCC(C(F)F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.